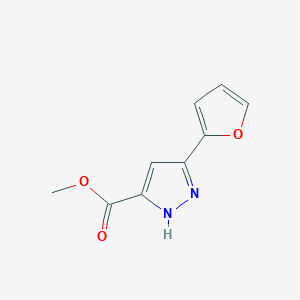

methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPYFWYJJUVZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence involving a Claisen condensation followed by a Knorr pyrazole synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.

Synthetic Strategy Overview

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is achieved through a two-step process. The first step is a base-catalyzed Claisen condensation of 2-acetylfuran with dimethyl oxalate to yield the key intermediate, methyl 4-(2-furyl)-2,4-dioxobutanoate. The subsequent step involves the cyclization of this β-keto ester with hydrazine hydrate, a classic Knorr pyrazole synthesis, to afford the target pyrazole.

Caption: Overall synthetic pathway for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate

This step involves a mixed Claisen condensation reaction. A strong base, such as sodium methoxide, is used to generate an enolate from 2-acetylfuran, which then attacks dimethyl oxalate.

Reaction Scheme:

Detailed Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous methanol (150 mL).

-

Base Formation: Sodium metal (1.15 g, 0.05 mol) is added portion-wise to the methanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has dissolved to form sodium methoxide.

-

Reactant Addition: A solution of 2-acetylfuran (5.5 g, 0.05 mol) and dimethyl oxalate (7.08 g, 0.06 mol) in anhydrous methanol (50 mL) is added dropwise to the sodium methoxide solution at room temperature over a period of 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water (100 mL) and acidified to pH 3-4 with 2N hydrochloric acid.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford methyl 4-(2-furyl)-2,4-dioxobutanoate as a solid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2-Acetylfuran | 110.11 | 5.5 | 0.05 | - |

| Dimethyl Oxalate | 118.09 | 7.08 | 0.06 | - |

| Sodium Methoxide | 54.02 | (from 1.15 g Na) | 0.05 | - |

| Methyl 4-(2-furyl)-2,4-dioxobutanoate | 196.16 | ~7.85 | ~0.04 | ~80 |

Step 2: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

This step is a Knorr pyrazole synthesis, a classic method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Reaction Scheme:

Detailed Protocol:

-

Preparation: A round-bottom flask is charged with methyl 4-(2-furyl)-2,4-dioxobutanoate (3.92 g, 0.02 mol) and ethanol (80 mL).

-

Hydrazine Addition: Hydrazine hydrate (1.1 mL, ~0.022 mol, ~1.1 equivalents) is added to the solution, followed by a catalytic amount of glacial acetic acid (0.3 mL).

-

Reaction: The reaction mixture is heated to reflux for 3-5 hours. The reaction should be monitored by TLC to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is partially evaporated under reduced pressure.

-

Precipitation and Filtration: The cooled solution is poured into ice-water (100 mL), leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Methyl 4-(2-furyl)-2,4-dioxobutanoate | 196.16 | 3.92 | 0.02 | - |

| Hydrazine Hydrate | 50.06 (for N2H4·H2O) | ~1.1 | ~0.022 | - |

| Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate | 192.17 | ~3.27 | ~0.017 | ~85 |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

In-Depth Technical Guide: Characterization of Methyl 3-(2-Furyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, spectroscopic properties, and physical characteristics, presenting data in a structured format for ease of reference and comparison.

Chemical Structure and Properties

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate possesses a pyrazole core substituted with a furan ring at the 3-position and a methyl ester at the 5-position. The presence of these functional groups and heteroaromatic systems imparts specific chemical properties and potential for biological activity.

Molecular Formula: C₉H₈N₂O₃

Molecular Weight: 192.17 g/mol

Synthesis

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate can be achieved through a cyclocondensation reaction. A plausible and efficient route involves the reaction of a β-ketoester, specifically methyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.

Experimental Protocol: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

This protocol is based on established methods for pyrazole synthesis.

Materials:

-

Methyl 4-(2-furyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Synthesis Workflow

Caption: Synthetic pathway for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Spectroscopic Characterization

The structural elucidation of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is based on data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.90 | br s | 1H | NH (pyrazole) |

| 7.68 | dd (J=1.8, 0.8 Hz) | 1H | H-5' (furan) |

| 7.10 | s | 1H | H-4 (pyrazole) |

| 6.83 | dd (J=3.5, 0.8 Hz) | 1H | H-3' (furan) |

| 6.56 | dd (J=3.5, 1.8 Hz) | 1H | H-4' (furan) |

| 3.91 | s | 3H | OCH₃ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C=O (ester) |

| 149.3 | C-3 (pyrazole) |

| 144.9 | C-5' (furan) |

| 143.9 | C-2' (furan) |

| 139.1 | C-5 (pyrazole) |

| 112.3 | C-4' (furan) |

| 108.6 | C-3' (furan) |

| 108.4 | C-4 (pyrazole) |

| 52.4 | OCH₃ |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Assignment |

| 192 | [M]⁺ |

| 161 | [M - OCH₃]⁺ |

| 133 | [M - CO₂CH₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment (Theoretical) |

| ~3400-3200 | O-H stretch (of carboxylic acid, broad due to H-bonding) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ester, expected for the title compound) |

Physical Properties

Due to the limited availability of experimental data in peer-reviewed publications, the melting point and crystal structure of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate have not been definitively reported.

Biological Activity and Potential Applications

While many pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific biological functions and potential applications of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate have not been extensively studied.[1] Further research is required to elucidate its pharmacological profile and potential as a lead compound in drug discovery. The structural motifs present, however, suggest that it may be a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has summarized the available characterization data for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The provided spectroscopic data confirms the structure of the molecule. While a plausible synthetic route is outlined, further experimental validation and investigation into the physical properties and biological activities are necessary to fully realize the potential of this compound in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 3-(2-Furyl)-1H-pyrazole-5-carboxylate

Predicted Spectroscopic Data

The structural and electronic properties of pyrazole derivatives, particularly those incorporating furan moieties, are of significant interest due to their potential applications in medicinal chemistry and materials science.[1] A comprehensive understanding of their spectroscopic data is crucial for their identification and characterization.

The predicted ¹H NMR spectrum of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate in a solvent like DMSO-d₆ would likely exhibit distinct signals corresponding to the pyrazole, furan, and methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (pyrazole) | 13.0 - 14.0 | broad singlet | - |

| H4 (pyrazole) | 7.0 - 7.2 | singlet | - |

| H5' (furan) | 7.7 - 7.9 | doublet | ~1.8 |

| H3' (furan) | 6.8 - 7.0 | doublet | ~3.5 |

| H4' (furan) | 6.6 - 6.7 | doublet of doublets | ~3.5, ~1.8 |

| OCH₃ (ester) | 3.8 - 3.9 | singlet | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on DFT calculations for the corresponding carboxylic acid and known values for similar pyrazole esters.[2][3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 162 |

| C5 (pyrazole) | 138 - 140 |

| C3 (pyrazole) | 148 - 150 |

| C4 (pyrazole) | 108 - 110 |

| C2' (furan) | 144 - 146 |

| C5' (furan) | 142 - 144 |

| C3' (furan) | 112 - 114 |

| C4' (furan) | 110 - 112 |

| OCH₃ (ester) | 52 - 53 |

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. These predictions are based on typical values for pyrazole esters and theoretical calculations for the related carboxylic acid.[5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3200 - 3400 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (methyl) | 2950 - 3000 | Medium |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C=N stretch (pyrazole) | 1580 - 1620 | Medium |

| C=C stretch (furan/pyrazole) | 1450 - 1550 | Medium-Strong |

| C-O stretch (ester) | 1250 - 1300 | Strong |

The mass spectrum (electron ionization) is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O₃, MW: 192.17 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.[7]

| m/z | Predicted Fragment | Interpretation |

| 192 | [M]⁺ | Molecular Ion |

| 161 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 133 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 94 | [C₅H₄N₂O]⁺ | Fragmentation of the pyrazole-furan core |

| 67 | [C₄H₃O]⁺ | Furyl cation |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate involves a multi-step process, which is a common strategy for the synthesis of substituted pyrazoles.[8]

Caption: Proposed multi-step synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Step 1: Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

-

Add a mixture of ethyl 2-furoate and ethyl acetate dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to neutralize the base.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 2: Synthesis of Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

-

Dissolve the crude ethyl 3-(2-furyl)-3-oxopropanoate in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl pyrazole carboxylate.

Step 3: Hydrolysis to 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid

-

Dissolve the ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.[9]

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.[9]

-

Filter the precipitate, wash with cold water, and dry to obtain the carboxylic acid.

Step 4: Esterification to Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

-

Suspend the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and multiplicities.

FT-IR Spectroscopy:

-

Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer, typically using an electron ionization (EI) source.

-

Acquire the mass spectrum, ensuring detection of the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The tabulated data and proposed experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. It is imperative that future work focuses on the experimental validation of these predictions to establish a definitive spectroscopic database for this promising heterocyclic compound.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Potential Biological Activity of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Introduction

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a furan group and a methyl carboxylate group. While specific research on the biological activities of this exact molecule is not extensively documented in publicly available literature, the core pyrazole and furan moieties are well-established pharmacophores present in numerous biologically active compounds.[1][2][3][4][5] This guide, therefore, provides a comprehensive overview of the potential biological activities of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate by examining the known activities of structurally related pyrazole and furan derivatives. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

The pyrazole nucleus is a versatile scaffold known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and enzyme inhibitory activities.[2][3][4][6][7] Similarly, the furan ring is a common structural motif in many natural and synthetic bioactive molecules. The combination of these two heterocyclic systems in one molecule suggests the potential for synergistic or unique biological effects.

Potential Biological Activities

Based on the activities of related compounds, methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a promising candidate for investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Pyrazole derivatives are widely recognized for their antimicrobial properties.[1][3][8][9] Numerous studies have reported the synthesis of pyrazole-containing compounds with significant activity against various strains of bacteria and fungi.[9][10][11] For instance, some novel pyrazole derivatives have shown pronounced effects on strains of Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[10] The general mechanism of action for many antimicrobial azoles involves the inhibition of essential microbial enzymes.

Table 1: Summary of Antimicrobial Activity of Structurally Related Pyrazole Derivatives

| Compound Class | Test Organisms | Activity Range | Reference |

|---|---|---|---|

| Pyrazole-4-carbaldehyde derivatives | S. aureus ATCC 25923, E. coli ATCC 25922, Candida sp. | Pronounced effect | [10] |

| Pyrazole-1-carboxamides | S. aureus, P. aeruginosa, E. coli, C. albicans | Varied | [8] |

| 1,5-Diaryl pyrazoles | Gram-positive and Gram-negative bacteria | Good activity | [3] |

| Pyrazole-3-carboxylic acid derivatives | C. tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects |[9] |

Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents.[12][13][14] Derivatives of pyrazole have demonstrated potent anti-proliferative activity against a broad range of tumor cell lines, often by inducing apoptosis or causing cell cycle arrest.[13][15][16] For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have shown selective inhibition of human B-cell lymphoma cell lines and induce cell cycle arrest at the G0/G1 interphase.[15] The presence of different substituents on the pyrazole ring can significantly influence the cytotoxic efficacy.[6]

Table 2: Summary of Anticancer Activity of Structurally Related Pyrazole Derivatives

| Compound Class | Cell Lines | IC50 / Effect | Reference |

|---|---|---|---|

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cancer cell lines | Potent anti-proliferative activity, G0/G1 cell cycle arrest | [15] |

| Pyrazole-5-carboxamide derivatives | Six cancer cell lines | Promising cytotoxicity | [12] |

| Pyrazoline derivatives | HL-60, MCF-7, MDA-MB-231 | IC50 values in the micromolar range | [16] |

| 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | HepG-2 | IC50 values of 6.78 µM and 16.02 µM for specific derivatives | [13] |

| 3,5-Diphenyl-1H-pyrazole | CFPAC-1 (pancreatic cancer) | Moderate cytotoxicity (IC50 = 61.7 ± 4.9 µM) |[14] |

Anti-inflammatory Activity

Anti-inflammatory properties are another hallmark of pyrazole-containing compounds.[17][18][19] Some well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] Studies on various pyrazole derivatives have demonstrated significant anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model.[18][19]

Table 3: Summary of Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives

| Compound Class | Model | Effect | Reference |

|---|---|---|---|

| 2-Acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives | Carrageenan-induced inflammation, cotton-ball granuloma | Pronounced anti-inflammatory effect | [17] |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [18] |

| 3-Methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Carrageenan-induced rat paw edema | Good anti-inflammatory activity |[19] |

Enzyme Inhibition

The potential for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate to act as an enzyme inhibitor is significant. Pyrazole derivatives have been shown to inhibit a variety of enzymes, including protein kinases, COX enzymes, and microbial enzymes.[6][16] For example, certain pyrazoline derivatives have shown potent inhibitory activity against EGFR, HER2, and VEGFR2 kinases, which are important targets in cancer therapy.[16] Additionally, some pyrazole compounds have been investigated as inhibitors of Δ1-pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis, suggesting potential as antibacterial agents.[20]

Experimental Protocols for Biological Evaluation

Detailed methodologies for assessing the potential biological activities of a novel compound like methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate would typically follow established protocols.

Antimicrobial Susceptibility Testing

A common method for evaluating antimicrobial activity is the broth microdilution method.[1]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 105 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of a compound.[12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[18]

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug), and test groups.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the test groups.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is given in the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizations

General Workflow for Antimicrobial Screening

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

General Workflow for In Vitro Cytotoxicity (MTT) Assay

References

- 1. jocpr.com [jocpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meddocsonline.org [meddocsonline.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. srrjournals.com [srrjournals.com]

- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Δ1-pyrroline-5-carboxylate reductase as a new target for therapeutics: inhibition of the enzyme from Streptococcus pyogenes and effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details synthetic methodologies, presents quantitative biological activity data, and elucidates potential mechanisms of action, including the inhibition of key signaling pathways. Experimental protocols for synthesis and biological evaluation are provided to enable researchers to further explore this promising scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a furan moiety into the pyrazole scaffold can modulate the biological activity and pharmacokinetic properties of the resulting compounds. Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate represents a core structure within this class, offering multiple points for diversification and optimization of biological activity. This guide aims to consolidate the current knowledge on these derivatives and provide a practical resource for researchers in the field.

Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and Analogs

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and its analogs can be achieved through several established methods for pyrazole ring formation. The most common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A plausible and widely used synthetic route starts from the reaction of a substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent esterification or transesterification can be performed if necessary.

General Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: General synthetic workflow for the preparation of alkyl 3-(2-furyl)-1H-pyrazole-5-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole carboxylates.[3]

Step 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate (1)

-

To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a mixture of 2-acetylfuran (11.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 1 .

Step 2: Synthesis of Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2)

-

Dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 ) (0.1 mol) in glacial acetic acid (50 mL).

-

Add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution while stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford pure ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2 ).

-

CAS Number: 33545-44-7

-

Melting Point: 135-137 °C[4]

-

Step 3 (Optional): Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2 ) in methanol, add a catalytic amount of a suitable acid or base (e.g., sulfuric acid or sodium methoxide).

-

Reflux the mixture for several hours, monitoring the transesterification by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired methyl ester.

Biological Activities and Quantitative Data

Derivatives of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate have shown promising biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize the available quantitative data for structurally related compounds.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer properties, with several analogs demonstrating potent cytotoxicity against various cancer cell lines.[5][6] The mechanism of action often involves the disruption of critical cellular processes such as cell cycle progression and microtubule dynamics.[1]

Table 1: In Vitro Anticancer Activity of Furyl-Pyrazole Analogs and Related Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 5b | Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 (Leukemia) | 0.021 | |

| MCF-7 (Breast) | 1.7 | |||

| A549 (Lung) | 0.69 | |||

| Compound [I] | 3-amino-5-phenylpyrazole derivative | MCF-7 (Breast) | 0.038 | [7] |

| 4k | (4-amino-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl) methanone derivative | PC-3 (Prostate) | 0.015 | [8] |

| 5a | Fused pyrazole derivative | PC-3 (Prostate) | 0.006 | [8] |

| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [6] |

| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [6] |

Antimicrobial Activity

The pyrazole scaffold is also a key feature in many compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][9][10]

Table 2: In Vitro Antimicrobial Activity of Furyl-Pyrazole Analogs and Related Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 3c | Pyrazole derivative | Staphylococcus aureus | 50 | [11] |

| Candida albicans | 50 | [11] | ||

| 3a | Pyrazole derivative | Staphylococcus aureus | 63 | [11] |

| Candida albicans | 31 | [11] | ||

| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antibacterial | 62.5-125 | [2] |

| Antifungal | 2.9-7.8 | [2] | ||

| Compound 3 | Pyrazole derivative | Escherichia coli | 0.25 | [10] |

| Compound 4 | Pyrazole derivative | Streptococcus epidermidis | 0.25 | [10] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of Tubulin Polymerization

Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][12] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs), Aurora kinases, and Leucine-rich repeat kinase 2 (LRRK2).[13][14][15]

Caption: General mechanism of kinase inhibition by pyrazole derivatives.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Several pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[16][17][18] This suggests their potential as anti-inflammatory agents.

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.[19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their accessible synthesis, coupled with a wide range of biological activities, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of the current knowledge, including synthetic methods, quantitative biological data, and insights into their mechanisms of action. The provided experimental protocols serve as a starting point for researchers to explore the full potential of this important class of heterocyclic compounds in drug discovery and development. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish more definitive structure-activity relationships and to identify lead compounds for preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 8. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jpsbr.org [jpsbr.org]

Structural Analysis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via a two-step process involving the initial formation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid followed by Fischer esterification. Due to the limited availability of direct experimental crystallographic and spectroscopic data for the title compound in publicly accessible literature, this guide presents theoretical structural and spectroscopic data derived from Density Functional Theory (DFT) calculations performed on the closely related parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1] This theoretical data provides valuable insights into the expected molecular geometry and spectral characteristics of the methyl ester.

Introduction

Heterocyclic compounds incorporating furan and pyrazole moieties are of significant interest due to their diverse biological activities and unique electronic properties.[1] The title compound, methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, is a derivative of this class of molecules and holds potential for applications in drug discovery and materials science. A thorough understanding of its structural and electronic properties is crucial for the rational design of novel therapeutic agents and functional materials. This guide serves as a resource for researchers by providing a detailed methodology for its synthesis and a theoretical framework for its structural and spectroscopic characterization.

Synthesis and Experimental Protocols

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate can be achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, followed by an acid-catalyzed esterification.

Synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

While a specific experimental protocol for the synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was not found in the search results, a general and plausible method can be adapted from the synthesis of similar pyrazole derivatives. This typically involves the condensation of a β-dicarbonyl compound with hydrazine. For this specific molecule, a plausible route would involve the reaction of a furyl-substituted β-ketoester with hydrazine hydrate.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate. To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) at 0-5°C, add a mixture of ethyl acetate and 2-acetylfuran dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude β-ketoester.

-

Step 2: Cyclization with Hydrazine Hydrate. Dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate in ethanol, and add an equimolar amount of hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Step 3: Saponification. After the cyclization is complete, add an excess of aqueous sodium hydroxide to the reaction mixture and continue to reflux for an additional 2-3 hours to saponify the ester.

-

Step 4: Acidification and Isolation. Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms. Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (Fischer Esterification)

The carboxylic acid is converted to its methyl ester via a classic Fischer esterification reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer and wash it with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

References

Quantum Chemical Studies of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The electronic structure, spectroscopic characteristics, and molecular reactivity of this heterocyclic compound are explored through theoretical investigations. The data presented herein is primarily based on Density Functional Theory (DFT) studies of the closely related parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, offering valuable insights into the behavior of its methyl ester derivative. The substitution of the carboxylic acid's acidic proton with a methyl group is expected to have a nuanced influence on the molecule's electronic and spectroscopic properties.

Molecular Structure and Geometry

Quantum chemical calculations, specifically DFT at the B3LYP/6-31G(d) level of theory, have been employed to determine the most stable conformation of the core 3-(2-furyl)-1H-pyrazole structure.[1][2][3][4] The geometry optimization reveals a predominantly planar structure for the molecule.[1][4] This planarity is a result of the conjugated π-systems of the furan and pyrazole rings.

Table 1: Selected Optimized Geometrical Parameters (Calculated for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | N-N (pyrazole) | 1.337 |

| Bond Length | C=O (carboxylate) | 1.21 (approx.) |

| Bond Length | C-O (carboxylate) | 1.35 (approx.) |

| Dihedral Angle | Furan-Pyrazole | ~0° |

Note: The bond lengths for the carboxylate group in the methyl ester will differ slightly from the carboxylic acid due to the electronic effects of the methyl group.

Electronic Properties

The electronic characteristics of the molecule have been investigated through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping. These analyses are crucial for understanding the compound's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. For the parent carboxylic acid, the HOMO-LUMO energy gap has been calculated to be approximately 4.458 eV.[1] This relatively large gap suggests high electronic stability and low chemical reactivity.[1][4]

Table 2: Calculated Electronic Properties (for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid)

| Property | Value (eV) |

| HOMO Energy | -6.5 (approx.) |

| LUMO Energy | -2.0 (approx.) |

| HOMO-LUMO Energy Gap (ΔE) | 4.458 |

Molecular Electrostatic Potential (MEP)

The MEP surface illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map reveals that the most negative potential is localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack. The hydrogen atoms, particularly of the N-H and O-H groups, exhibit positive electrostatic potential.

Spectroscopic Properties

Theoretical calculations provide valuable predictions of the spectroscopic signatures of the molecule, which can aid in its experimental characterization.

Vibrational Spectroscopy (FT-IR)

The theoretical FT-IR spectrum of the carboxylic acid analogue shows characteristic vibrational modes.[1] A broad band in the 3400–3200 cm⁻¹ region is attributed to the O-H stretching of the carboxylic acid, which would be absent in the methyl ester.[1] C-H stretching vibrations for the aromatic rings are observed between 3100 and 3000 cm⁻¹.[1] The spectrum for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is expected to show a prominent C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

NMR Spectroscopy

Theoretical ¹³C NMR chemical shifts for the parent carboxylic acid have been calculated. A notable signal around 140 ppm is assigned to a carbon atom in the furan ring bonded to the electronegative oxygen atom.[1] The chemical shifts for the methyl ester will be influenced by the presence of the additional methyl group, which will exhibit a characteristic signal in the ¹H NMR spectrum (typically around 3.5-4.0 ppm) and the ¹³C NMR spectrum (around 50-60 ppm).

Experimental and Computational Protocols

The theoretical data presented is primarily derived from studies employing Density Functional Theory (DFT).

Computational Methodology:

-

Software: Gaussian 09 software suite.[1]

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

-

Basis Set: 6-31G(d).[1]

-

Procedure:

-

The initial molecular structure is drawn using a molecular editor.

-

Full geometry optimization is performed to find the lowest energy conformation.

-

Vibrational frequency calculations are carried out on the optimized geometry to confirm it as a true minimum on the potential energy surface and to predict the IR spectrum.

-

Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated based on the optimized structure.

-

NMR shielding tensors are calculated to predict the NMR spectra.

-

Visualizations

The following diagrams illustrate the computational workflow and conceptual relationships in the quantum chemical study of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Caption: Computational workflow for DFT analysis.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide: Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug development, particularly focusing on its role as a scaffold for kinase inhibitors and antimicrobial agents.

Commercial Availability

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is available from several chemical suppliers catering to the research and development market. One prominent distributor is Sigma-Aldrich , which sources the compound from Life Chemicals Inc. [1]. Researchers interested in procuring this compound should refer to the suppliers' websites for the most current information on availability, pricing, and packaging.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 34042-72-3 | [1] |

| Molecular Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| InChI Key | NGPYFWYJJUVZPA-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate can be achieved through several established methods for pyrazole ring formation. Two plausible and widely utilized synthetic strategies are detailed below.

Route 1: 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne

This approach is a powerful and regioselective method for the construction of the pyrazole ring system. It involves the reaction of a diazo compound with an activated alkyne.[2][3][4][5][6]

Reaction Scheme:

References

- 1. methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate | 34042-72-3 [sigmaaldrich.com]

- 2. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a foundational scaffold in the synthesis of novel compounds with significant therapeutic potential. The unique juxtaposition of the furan and pyrazole rings offers a rich chemical space for derivatization, leading to potent kinase inhibitors, as well as antimicrobial and anticancer agents.

Introduction

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets. The furan moiety introduces additional structural diversity and can be a key contributor to the biological activity of the final compounds. This document outlines the synthesis of the building block and its subsequent elaboration into therapeutically relevant derivatives, supported by detailed experimental protocols and biological activity data.

Synthesis of the Building Block

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate can be achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, a furan-containing β-ketoester is the key precursor.

Protocol 1: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

This protocol describes a two-step process starting from furfural, a renewable platform chemical.

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate

-

To a solution of sodium methoxide (1 equivalent) in anhydrous methanol, add furfural (1 equivalent) and dimethyl oxalate (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-(2-furyl)-2,4-dioxobutanoate.

Step 2: Cyclocondensation to form Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

-

Dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Applications in Medicinal Chemistry

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a versatile precursor for the synthesis of various derivatives, primarily through modifications at the ester and the pyrazole nitrogen.

Synthesis of Pyrazole-5-carboxamides

The ester group can be readily converted to an amide, a common functional group in many drug molecules that can act as a hydrogen bond donor and acceptor.

Step 1: Hydrolysis to 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

-

Dissolve methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Step 2: Amide Coupling

-

Suspend 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Add a suitable amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted pyrazole-5-carboxamide.

Synthesis of Pyrazole-5-carbohydrazides

Hydrazides are also important intermediates and can be used to synthesize more complex heterocyclic systems.

-

Dissolve methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain 3-(2-furyl)-1H-pyrazole-5-carbohydrazide.

Biological Activities of Derivatives

Derivatives of the 3-(2-furyl)-1H-pyrazole-5-carboxylate scaffold have shown significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Kinase Inhibition

Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein (MAP) Kinase are two such targets.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR-2 can thus be an effective anticancer strategy.

The p38 MAP kinase signaling pathway is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase are therefore being investigated for the treatment of inflammatory diseases and have also shown relevance in oncology.[2][3]

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| 3i | VEGFR-2 | 8.93 | Sorafenib | 30 |

| 9 | VEGFR-2 | 220 | Erlotinib | 200 |

| 12 | VEGFR-2 | - | Erlotinib | 200 |

| BIRB 796 (45) | p38 MAP Kinase | 38 | SB 203580 | - |

| 16 | p38 MAP Kinase | 2.5 | - | - |

Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable.[4][5]

Antimicrobial Activity

The pyrazole scaffold is also a component of many compounds with significant antimicrobial properties.

Table 2: In Vitro Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | Reference Drug | MIC (µg/mL) |

| 7af | - | - | >50 | Carbendazol | - |

| 7bc | - | - | >50 | Carbendazol | - |

| 9b | - | - | - | Thifluzamide | - |

| 21a | 62.5 | - | 2.9 | Chloramphenicol/Clotrimazole | - |

Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable.[6][7][8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the rationale behind the use of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a building block.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Caption: Synthetic Workflow for Derivative Synthesis.

Conclusion

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a high-value building block for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries. The demonstrated potential of its derivatives to inhibit critical biological targets such as VEGFR-2 and p38 MAP kinase, as well as their antimicrobial properties, underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile molecule.

References

- 1. japsonline.com [japsonline.com]

- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a classical and robust approach involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The primary intermediate, methyl 4-(2-furyl)-2,4-dioxobutanoate, is first synthesized via a Claisen condensation, followed by its reaction with hydrazine hydrate to yield the target pyrazole derivative. This protocol offers a reliable and scalable method for obtaining the desired product.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many pharmaceuticals and bioactive molecules.[1] The pyrazole scaffold is a key component in drugs with a wide range of activities, including anti-inflammatory, analgesic, and anti-cancer properties. The incorporation of a furan moiety can further modulate the biological activity of the resulting molecule. The title compound, methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, serves as a valuable building block for the synthesis of more complex molecules in drug development programs. The synthetic route described herein is a two-step process that is amenable to laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate (1): A Claisen condensation between methyl 2-furoate and methyl acetate.

-

Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2): Cyclocondensation of the intermediate diketoester (1) with hydrazine hydrate.

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate (1)

This procedure is adapted from standard Claisen condensation protocols for the synthesis of 1,3-diketones.

Materials:

-

Methyl 2-furoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of methyl 2-furoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.

-

Add the solution from the dropping funnel to the sodium hydride suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2)

This procedure is based on the well-established Knorr pyrazole synthesis.[1]

Materials:

-

Methyl 4-(2-furyl)-2,4-dioxobutanoate (1)

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1) (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole carboxylate derivatives from 1,3-diketoesters, which can be considered analogous to the described protocol.

| Step | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-furoate, Methyl acetate | NaH, THF | 0 to RT | 12-16 | 60-75 |

| 2 | Methyl 4-(2-furyl)-2,4-dioxobutanoate, Hydrazine hydrate | Ethanol | Reflux | 2-4 | 75-90 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The methodology is based on fundamental and reliable organic reactions, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. The clear, step-by-step instructions, along with the visual workflow, facilitate the practical implementation of this synthesis.

References

Application Notes and Protocols for the Analysis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract